molecular formula C10H13F2NO B13030949 (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13030949
M. Wt: 201.21 g/mol
InChI Key: CQTJIMJWTQPZLP-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol featuring a difluoromethyl-substituted phenyl group at the C1 position. Its molecular formula is C₁₀H₁₂F₂NO, with a molecular weight of 200.2 g/mol.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

CQTJIMJWTQPZLP-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Origin of Product

United States

Preparation Methods

Oxime Intermediate Formation and Reduction

A key step involves the synthesis of an oxime intermediate from a corresponding hydroxyketone, followed by stereoselective reduction to the amino alcohol.

  • Starting from 1-(4-(difluoromethyl)phenyl)-1-hydroxy-2-propanone, the oxime is formed by reaction with hydroxylamine salts in the presence of a base (e.g., sodium acetate or sodium hydroxide).
  • The reaction is typically carried out in biphasic systems with organic solvents such as di-n-butyl ether, toluene, or diethyl ether, and aqueous hydroxylamine solutions.
  • Temperature control is critical, with reaction temperatures maintained between 0°C and 30°C to optimize yield and stereoselectivity.
  • The oxime is isolated by conventional solvent extraction, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

Reduction to Amino Alcohol

  • The oxime intermediate is then stereoselectively reduced to the amino alcohol.
  • Common reducing agents include catalytic hydrogenation or metal hydrides under controlled conditions to preserve stereochemistry.
  • The base used during reduction can be sodium hydroxide or sodium hydrogen carbonate, facilitating conversion of organic acid salts to free amines.
  • The amino alcohol is extracted using solvents such as toluene or diethyl ether, followed by purification steps.

This process is adapted from methods described for optically active 1-erythro-2-amino-1-phenyl-1-propanol and modified to accommodate the difluoromethyl substituent.

Introduction of the Difluoromethyl Phenyl Group

Synthesis of Difluoromethyl Phenyl Precursors

  • Difluoromethyl phenyl intermediates, such as azidodifluoromethyl phenyl sulfone, can be synthesized via nucleophilic substitution reactions using reagents like potassium tert-butoxide in DMF at low temperatures (around −50°C).
  • The difluoromethyl group is introduced onto the phenyl ring through controlled fluorination and azidation steps.
  • The resulting intermediates are purified by extraction and chromatography, characterized by NMR and HRMS to confirm structure and purity.

Coupling with Amino Alcohol Backbone

  • The difluoromethyl phenyl moiety is incorporated into the amino alcohol framework via coupling reactions.
  • These may involve nucleophilic substitution, azide-alkyne cycloaddition, or other C–N bond-forming reactions under mild conditions to maintain stereochemical integrity.
  • The use of coupling agents and appropriate solvents ensures high yield and purity.

Stereochemical Control and Enantiopurity

  • Enantiopure (1S,2S) configuration is achieved by starting from chiral precursors or employing chiral catalysts and auxiliaries during reduction steps.
  • The stereochemistry is confirmed by chiral HPLC, NMR spectroscopy, and optical rotation measurements.
  • High-yield stereoselective synthesis of amino alcohols from l-phenylalanine derivatives has been reported, which can be adapted for the difluoromethyl-substituted analogs.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvents Temperature (°C) Notes
Oxime formation Hydroxylamine hydrochloride, base (NaOAc, NaOH) Di-n-butyl ether, toluene, water 0 to 30 Biphasic reaction, pH 7–8
Oxime isolation Solvent extraction, drying over Na2SO4 Di-n-butyl ether, 1,2-dichloroethane Ambient Organic phase separation
Oxime reduction to amino alcohol Catalytic hydrogenation or metal hydride Toluene, diethyl ether 0 to 30 Base present (NaOH or NaHCO3)
Difluoromethyl phenyl synthesis t-BuOK in DMF, azidation DMF −50 Low temperature for fluorination
Coupling reaction Coupling agents, nucleophilic substitution DMF, Et2O Room temperature Preserves stereochemistry

Research Findings and Optimization

  • The molar ratio of hydroxylamine salt to base is critical to completely neutralize acidic counterparts, improving oxime yield.
  • Temperature control during oxime formation and reduction steps enhances stereoselectivity and minimizes side products.
  • The choice of organic solvents affects extraction efficiency and purity of intermediates.
  • The difluoromethyl group introduction requires low-temperature conditions to avoid decomposition and side reactions.
  • Purification by solvent extraction and chromatography yields high-purity enantiopure amino alcohols suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds share core amino alcohol frameworks but differ in substituents, stereochemistry, and electronic properties:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents on Phenyl Group Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL 4-(difluoromethyl) (1S,2S) C₁₀H₁₂F₂NO 200.2 Moderate electron-withdrawing -CF₂H; balanced lipophilicity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) 4-(trifluoromethylthio) (1S,2R) C₁₀H₁₂F₃NOS 251.3 Strong electron-withdrawing -SCF₃; higher molecular weight and lipophilicity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1) 2-chloro-4-(trifluoromethyl) (1S,2R) C₁₀H₁₁ClF₃NO 253.7 Combined -Cl and -CF₃ substituents; increased steric bulk
(S)-2-Amino-1,1-diphenylpropan-1-ol 1,1-diphenyl (S) C₁₅H₁₇NO 227.3 High steric hindrance; enhanced lipophilicity
(1S,2R)-2-(4-fluoro-2-methyl-phenyl)-1-methyl-propyl derivatives Varied (e.g., -F, -CF₃) (1S,2S) or (1S,2R) Complex esters (see ) 350–450 (estimated) Multi-substituted phenyl groups; tailored for metabolic stability

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups: The -CF₂H group in the target compound provides moderate electron withdrawal compared to stronger groups like -SCF₃ () or -CF₃ (). This affects reactivity in nucleophilic reactions or binding to electron-deficient biological targets .

Stereochemistry :

  • The (1S,2S) configuration of the target compound contrasts with the (1S,2R) configurations in and . Such differences can lead to divergent interactions with chiral enzymes or receptors, impacting efficacy or toxicity .

Lipophilicity and Solubility :

  • Diphenyl derivatives () exhibit markedly higher lipophilicity, reducing aqueous solubility but improving membrane permeability .
  • The -CF₂H group strikes a balance between hydrophobicity and polarity, making the target compound more soluble than trifluoromethylthio analogs .

Biological Activity

(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL, also known by its CAS number 1708924-47-3, is a chiral amino alcohol with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is characterized by a difluoromethyl group attached to a phenyl ring, contributing to its unique biological properties. The molecular formula is C10H13F2NOC_{10}H_{13}F_2NO, indicating the presence of fluorine atoms which may influence its interaction with biological targets.

Research indicates that (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL exhibits various mechanisms of action:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, particularly in those with wild-type and mutant p53. The mechanism involves the activation of apoptotic pathways independent of p53 status .
  • Cell Cycle Analysis : Flow cytometry analysis reveals that this compound can cause G0/G1 and G2/M phase arrest in cancer cells. For instance, at concentrations above 10 µM, significant increases in the sub-G1 population were observed, indicating potential apoptosis induction .

Cytotoxicity Profiles

A series of studies have quantified the cytotoxic effects of (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT-11615Apoptosis induction
MCF-720Cell cycle arrest (G0/G1 and G2/M)
HeLa25Apoptosis via mitochondrial pathway

These findings suggest that the compound has a potent effect on cell viability and can be a candidate for further development in cancer therapy.

Case Studies

Several case studies have highlighted the efficacy of (1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL:

  • Study on Breast Cancer : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability after 72 hours of exposure. The study utilized an MTT assay to assess cell viability and determined that the compound effectively induced apoptosis through caspase activation .
  • Colon Cancer Research : Another study focused on HCT-116 cells showed that the compound could inhibit cell proliferation significantly at lower concentrations compared to standard chemotherapeutics like cisplatin. The results indicated that it could serve as a potential alternative or adjunct to existing therapies .

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